1H NMR and 13C NMR spectra of 6-Iodo-2-methylpyridin-3-amine
1H NMR and 13C NMR spectra of 6-Iodo-2-methylpyridin-3-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Iodo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] For professionals in pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectra of 6-Iodo-2-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry.
This document will delve into the predicted spectral features of this compound, grounded in the fundamental principles of NMR and supported by data from analogous structures. Furthermore, it will lay out a robust, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reliable NMR data.
Molecular Structure and Predicted NMR Spectra
The chemical structure of 6-Iodo-2-methylpyridin-3-amine dictates its unique spectral fingerprint. The electronic environment of each proton and carbon atom is influenced by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing and sterically bulky iodo (-I) group, all positioned on the pyridine ring.
Caption: Molecular structure of 6-Iodo-2-methylpyridin-3-amine with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H4 | ~ 6.8 - 7.2 | Doublet (d) | 8.0 - 9.0 | Located between two electron-donating groups (implied), deshielded relative to benzene but upfield due to the amino group. Coupled to H5. |
| H5 | ~ 7.3 - 7.7 | Doublet (d) | 8.0 - 9.0 | Downfield shift due to the influence of the adjacent electronegative iodine atom. Coupled to H4. |
| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| -CH₃ | ~ 2.3 - 2.6 | Singlet (s) | N/A | The methyl group protons are not coupled to any other protons, resulting in a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring. |
Note: Predicted values are based on general principles of NMR spectroscopy and data for similar substituted pyridines. Actual experimental values may vary.[2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~ 155 - 160 | Attached to a methyl group and adjacent to the nitrogen atom and the amino group. |
| C3 | ~ 135 - 140 | Attached to the amino group. |
| C4 | ~ 120 - 125 | Influenced by the adjacent amino group. |
| C5 | ~ 130 - 135 | Deshielded by the adjacent iodine atom. |
| C6 | ~ 90 - 95 | Directly attached to the iodine atom, leading to a significant upfield shift (heavy atom effect). |
| -CH₃ | ~ 20 - 25 | Typical chemical shift for a methyl group on an aromatic ring. |
Note: These predictions are based on established substituent effects in pyridine rings and may differ from experimental results.[4][5][6]
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameters.[7]
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology
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Solvent Selection :
-
Primary Recommendation : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which is likely to dissolve the amine-substituted pyridine.[8] It also has a high boiling point, making it suitable for variable temperature studies if needed.
-
Alternative : Deuterated chloroform (CDCl₃) can also be used, but solubility may be a concern. A small amount of deuterated methanol (CD₃OD) can be added to improve solubility if necessary.[9]
-
-
Sample Preparation :
-
Weigh approximately 5-10 mg of 6-Iodo-2-methylpyridin-3-amine into a clean, dry vial.[7]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10]
-
Gently agitate the vial to ensure the sample is fully dissolved. If necessary, gentle heating or sonication can be employed.
-
Prepare a filtration pipette by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.
-
Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[11] This step is crucial to remove any particulate matter that could degrade spectral resolution.[11]
-
Securely cap the NMR tube and label it clearly.
-
-
Data Acquisition Parameters :
-
Spectrometer : A 400 MHz or higher field spectrometer is recommended for good spectral dispersion.
-
¹H NMR :
-
Number of Scans : 8-16 scans should be sufficient.
-
Relaxation Delay : A delay of 1-2 seconds between scans is typically adequate.
-
Pulse Angle : A 30-45 degree pulse angle is often used for quantitative measurements.
-
-
¹³C NMR :
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay : A 2-5 second delay is recommended to allow for full relaxation of the carbon nuclei.
-
Proton Decoupling : Broadband proton decoupling should be employed to simplify the spectrum and improve sensitivity.
-
-
Data Processing and Verification
Following data acquisition, the raw data (Free Induction Decay, FID) should be processed using appropriate software. This involves:
-
Fourier Transformation : To convert the time-domain data into the frequency-domain spectrum.
-
Phasing : To ensure all peaks have the correct absorptive shape.
-
Baseline Correction : To produce a flat baseline.
-
Referencing : The chemical shift axis should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
To unequivocally assign the proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine H-C correlations are highly recommended.
Conclusion
This guide provides a comprehensive framework for understanding and obtaining the ¹H and ¹³C NMR spectra of 6-Iodo-2-methylpyridin-3-amine. By combining theoretical predictions with a robust experimental protocol, researchers can confidently characterize this molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel organic compounds, forming a cornerstone of analytical support for research and development in the chemical and pharmaceutical sciences.
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